molecular formula C30H22FN3O5 B2802131 N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 866809-19-0

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2802131
CAS RN: 866809-19-0
M. Wt: 523.52
InChI Key: WGQGPVKCCLZWFY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H22FN3O5 and its molecular weight is 523.52. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cyclization Techniques

Research into similar compounds has focused on novel synthesis methods and cyclization techniques to create complex heterocyclic compounds. For instance, the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization demonstrates the utility of boron trifluoride diethyl etherate in enhancing cyclization yields, suggesting a method that could be applicable to the synthesis of related compounds (Saitoh et al., 2001).

Novel Syntheses of Tetrahydroquinazolines

Explorations into the novel syntheses of hexahydropyrimidines and tetrahydroquinazolines have been reported, where reactions of amines with benzotriazole and formaldehyde lead to various heterocyclic frameworks. This type of synthetic approach could offer insights into the preparation of complex molecules like the query compound (Katritzky et al., 2002).

Antimicrobial Activities

Research on similar quinazoline derivatives has shown potential antimicrobial activities. For example, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities could suggest potential pharmacological applications for related compounds (Patel & Shaikh, 2011).

Antitumor Agents

Compounds with the tetrahydroquinazoline backbone have also been investigated for their potential as antitumor agents. The design, synthesis, and biological evaluation of triazolyl- and triazinyl-quinazolinediones as potential antitumor agents provide a framework for the development of new therapeutic molecules in cancer treatment (Al-Romaizan et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzaldehyde with N-(1,3-benzodioxol-5-ylmethyl)anthranilic acid to form the key intermediate, which is then cyclized with acetic anhydride to yield the final product.", "Starting Materials": [ "2-fluorobenzaldehyde", "N-(1,3-benzodioxol-5-ylmethyl)anthranilic acid", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve N-(1,3-benzodioxol-5-ylmethyl)anthranilic acid (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane and cool the solution to 0°C.", "Step 2: Add 2-fluorobenzaldehyde (1.0 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 4: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the key intermediate.", "Step 5: Dissolve the key intermediate in diethyl ether and add acetic anhydride (1.2 equiv) and a catalytic amount of triethylamine.", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Add water to the reaction mixture and extract the product with diethyl ether.", "Step 8: Wash the organic layer with sodium bicarbonate solution and brine, dry over sodium sulfate, and evaporate the solvent to obtain the final product." ] }

CAS RN

866809-19-0

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Molecular Formula

C30H22FN3O5

Molecular Weight

523.52

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C30H22FN3O5/c31-24-9-5-4-6-21(24)17-33-25-15-20(28(35)32-16-19-10-13-26-27(14-19)39-18-38-26)11-12-23(25)29(36)34(30(33)37)22-7-2-1-3-8-22/h1-15H,16-18H2,(H,32,35)

InChI Key

WGQGPVKCCLZWFY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4CC5=CC=CC=C5F)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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